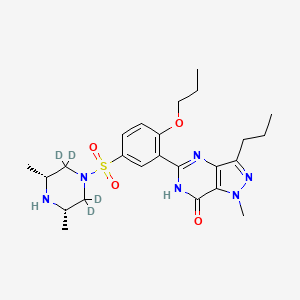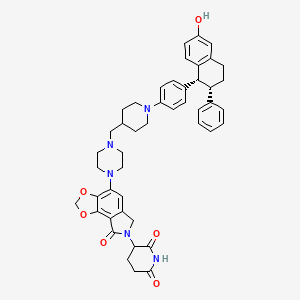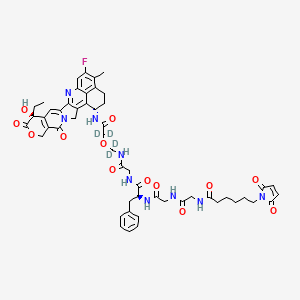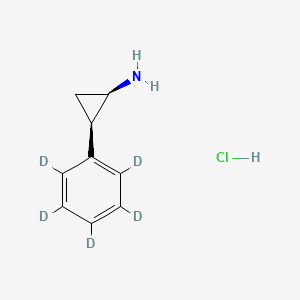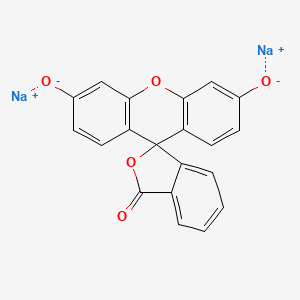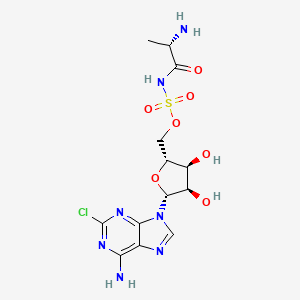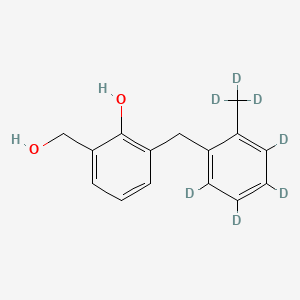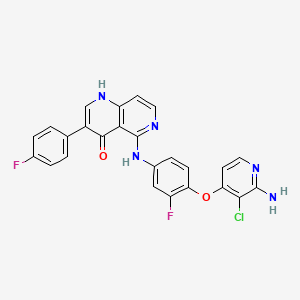
MET kinase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MET kinase-IN-3 is a small molecule inhibitor that targets the MET tyrosine kinase receptorDysregulation of MET signaling is associated with several types of cancers, making this compound a promising candidate for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MET kinase-IN-3 involves the creation of quinazoline derivatives bearing a 1,2,3-triazole moiety. The synthetic route typically includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MET kinase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Functionalized quinazoline derivatives with diverse biological activities.
Scientific Research Applications
MET kinase-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of MET signaling in cancer progression and to develop targeted therapies for MET-driven tumors.
Drug Development: The compound serves as a lead molecule for the development of new MET inhibitors with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying MET signaling and its interactions with other cellular pathways.
Industrial Applications: The compound is explored for its potential use in the development of diagnostic tools and therapeutic agents for various diseases.
Mechanism of Action
MET kinase-IN-3 exerts its effects by inhibiting the MET tyrosine kinase receptor. The compound binds to the ATP-binding site of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and metastasis of cancer cells . The primary molecular targets include the MET receptor and its associated signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways .
Comparison with Similar Compounds
Similar Compounds
Capmatinib: A selective MET inhibitor used in the treatment of non-small cell lung cancer.
Crizotinib: A multi-targeted kinase inhibitor that also targets MET, ALK, and ROS1.
Tepotinib: Another selective MET inhibitor approved for the treatment of MET exon 14 skipping mutations in non-small cell lung cancer
Uniqueness of MET kinase-IN-3
This compound is unique due to its high selectivity and potency against the MET receptor. Unlike other MET inhibitors, it demonstrates strong activity against a broad spectrum of MET alterations, including amplifications, mutations, and fusions. Additionally, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain metastases in MET-driven cancers .
Properties
Molecular Formula |
C25H16ClF2N5O2 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
5-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluoroanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C25H16ClF2N5O2/c26-22-20(8-10-30-24(22)29)35-19-6-5-15(11-17(19)28)33-25-21-18(7-9-31-25)32-12-16(23(21)34)13-1-3-14(27)4-2-13/h1-12H,(H2,29,30)(H,31,33)(H,32,34) |
InChI Key |
VFFLZADJYBSNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=C(C(=NC=C5)N)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


